molecular formula C13H24O2 B8315607 methyl 2-(4-tert-butylcyclohexyl)acetate

methyl 2-(4-tert-butylcyclohexyl)acetate

Cat. No. B8315607
M. Wt: 212.33 g/mol
InChI Key: QWPPRHRNHXITPD-UHFFFAOYSA-N
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Patent
US06127427

Procedure details

(4-tert-Butylcyclohexyl)acetic acid methyl ester (9.81 g, 46.5 mmol) was dissolved in methanol 950 ml) and cooled on an ice bath. 2M Sodium hydroxide solution (50 ml, 100 mmol) was added with stirring. When addition was complete the reaction mixture was allowed to warm to room temperature and was stirred overnight. The methanol was evaporated in vacuo and the remaining aqueous phase was acidified to pH1 with 1M hydrochloric acid. The aqueous phase was then extracted with ethyl acetate(3x). The organic extracts were combined, dried over magnesium sulphate, filtered and evaporated to give a white solid, (8.66 g, 94%). 1H-NMR δ (CDCl3) (as a mixture of cis-trans isomers), 2.43 (0.1 H, d, J=8Hz), 2.24 (0.9H, d, J =7 Hz), 1.92-1.47 (5H, m), 1.18-0.90 (5H, m) and 0.87 (9H, s).
Quantity
9.81 g
Type
reactant
Reaction Step One
Quantity
950 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:15])[CH2:4][CH:5]1[CH2:10][CH2:9][CH:8]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:7][CH2:6]1.[OH-].[Na+]>CO>[C:11]([CH:8]1[CH2:9][CH2:10][CH:5]([CH2:4][C:3]([OH:15])=[O:2])[CH2:6][CH2:7]1)([CH3:14])([CH3:12])[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
9.81 g
Type
reactant
Smiles
COC(CC1CCC(CC1)C(C)(C)C)=O
Name
Quantity
950 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled on an ice bath
ADDITION
Type
ADDITION
Details
When addition
STIRRING
Type
STIRRING
Details
was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The methanol was evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was then extracted with ethyl acetate(3x)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a white solid, (8.66 g, 94%)

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1CCC(CC1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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